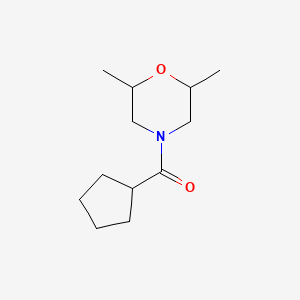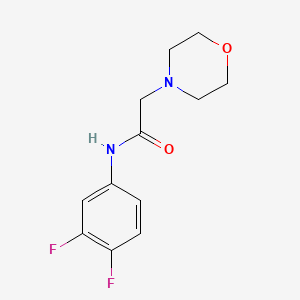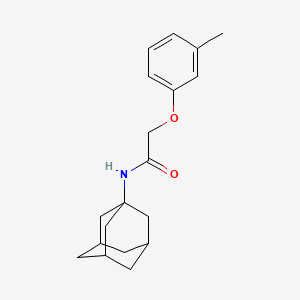
4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopentylcarbonyl)-2,6-dimethylmorpholine, also known as CPCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPCM is a morpholine derivative that has a cyclopentylcarbonyl group attached to it. This compound has been extensively studied for its unique properties and potential applications in drug discovery, material science, and catalysis.
Mécanisme D'action
The exact mechanism of action of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and physiological effects:
4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases and kinases, which play important roles in cancer cell growth and proliferation. Additionally, 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been shown to affect the expression of several genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine is its ease of synthesis, which makes it readily available for laboratory experiments. Additionally, 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been shown to have potent antitumor activity, making it a promising candidate for the development of new cancer drugs. However, one of the limitations of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine is its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the study of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine. One area of research could focus on the development of new cancer drugs based on the structure of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine. Additionally, further studies could be carried out to investigate the potential antimicrobial and antiviral properties of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine. Finally, research could be carried out to investigate the potential use of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine in catalysis and material science applications.
Conclusion:
In conclusion, 4-(Cyclopentylcarbonyl)-2,6-dimethylmorpholine is a promising compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. Its ease of synthesis and potent antitumor activity make it a promising candidate for the development of new cancer drugs. Further research is needed to fully understand the mechanism of action of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine and its potential applications in other areas.
Méthodes De Synthèse
4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine can be synthesized through several methods, including the reaction of 2,6-dimethylmorpholine with cyclopentanone in the presence of a suitable catalyst. The reaction occurs through the formation of an iminium ion intermediate, which is then reduced to form 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine. The synthesis of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine is relatively straightforward and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been extensively studied for its potential applications in drug discovery. It has been shown to have potent antitumor activity, making it a potential candidate for the development of new cancer drugs. Additionally, 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been shown to have antimicrobial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Propriétés
IUPAC Name |
cyclopentyl-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-9-7-13(8-10(2)15-9)12(14)11-5-3-4-6-11/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKSHIJAEHLCDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(2,6-dimethylmorpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-4-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5187943.png)



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide](/img/structure/B5187970.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5187972.png)
![8-[4-(3,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B5187983.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5187989.png)
![propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5188000.png)

![1-(3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5188030.png)
![5-(4-bromophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5188031.png)
![1-mesityl-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5188042.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5188049.png)